molecular formula C6H6Cl4 B13899563 3,4,5,6-Tetrachlorocyclohexene CAS No. 1782-00-9

3,4,5,6-Tetrachlorocyclohexene

Cat. No.: B13899563
CAS No.: 1782-00-9
M. Wt: 219.9 g/mol
InChI Key: CHTOKGBXCBVHQO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachlorocyclohexene: is an organic compound with the molecular formula C6H6Cl4 . It is a chlorinated derivative of cyclohexene, characterized by the presence of four chlorine atoms attached to the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrachlorocyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the cyclohexene ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachlorocyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4,5,6-Tetrachlorocyclohexene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules .

Biology and Medicine: Research has explored the potential of this compound in biological systems, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its chlorinated structure allows for the investigation of halogenated compound metabolism .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachlorocyclohexene involves its interaction with various molecular targets. The compound can undergo dechlorination, leading to the formation of reactive intermediates. These intermediates can further react with biological molecules, potentially affecting cellular processes. The pathways involved include dehydrochlorination, dichloroelimination, and hydrogenolysis .

Comparison with Similar Compounds

  • 3,4,5,6-Tetrachlorocyclohexane
  • 1,2,3,4,5-Pentachlorocyclohexene
  • 1,4-Dichlorobenzene

Comparison: 3,4,5,6-Tetrachlorocyclohexene is unique due to its specific chlorination pattern on the cyclohexene ring. Compared to 3,4,5,6-tetrachlorocyclohexane, it retains the double bond, which imparts different reactivity and chemical behavior. The presence of four chlorine atoms distinguishes it from less chlorinated derivatives like 1,2,3,4,5-pentachlorocyclohexene .

Properties

IUPAC Name

3,4,5,6-tetrachlorocyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTOKGBXCBVHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939050
Record name 3,4,5,6-Tetrachlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-00-9, 41992-55-6
Record name Cyclohexene, 3,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-TCCH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041992556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrachlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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